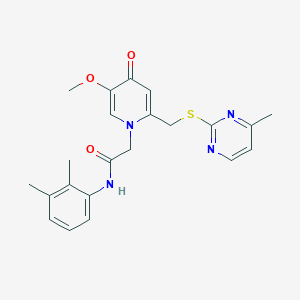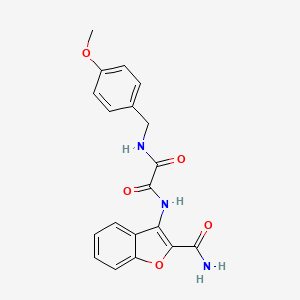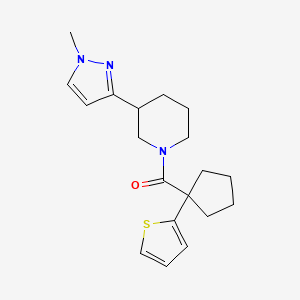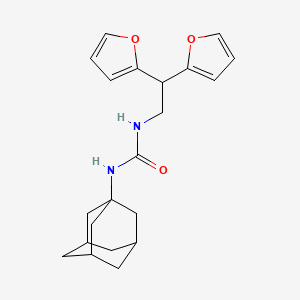![molecular formula C18H17N3O5S2 B3002848 (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-56-7](/img/structure/B3002848.png)
(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as thiazolidinones and thiadiazoles, which are often used in pharmaceuticals, including antibiotics and potential anticancer agents. These compounds are known for their biological activities and are present in many marketed drugs .
Synthesis Analysis
The synthesis of related compounds involves various routes and starting materials. For instance, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of cephalosporin antibiotics, was prepared from aminoisoxazoles through skeletal rearrangement . Another synthesis route for a similar Z-isomer involved the reaction of 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Additionally, a thiazolidinone derivative was synthesized from ethyl acetoacetate, phenyl isothiocyanate, and ethyl chloroacetate, followed by a reaction with dimethylformamide-dimethylacetal .
Molecular Structure Analysis
The molecular structures of the compounds in the studies were determined using various analytical techniques. X-ray crystallography was used to unambiguously determine the stereochemical structure of a Z-isomer . In another study, the structure of a thiazolidinone derivative was elucidated from spectral analysis and X-ray crystallography and further optimized using computational methods .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite specific and involve the use of reagents like alkoxycarbonyl isothiocyanates, O-methylhydroxylamine, and dimethyl sulfate . The reactions are carefully controlled to obtain the desired Z-isomers, which are crucial for the biological activity of the final compounds. The use of triethyl phosphate as a more cost-effective alternative to triphenylphosphine for the synthesis of a thiazolyl thioester was also explored .
Physical and Chemical Properties Analysis
While the papers do not provide extensive details on the physical and chemical properties of the compounds, they do mention that the synthesized compounds exhibit moderate cytotoxic activity, indicating potential as anticancer agents . The geometric parameters and NMR spectra of the compounds were discussed both experimentally and theoretically, providing insight into their chemical behavior .
Scientific Research Applications
Antimicrobial Activities
Compounds related to benzothiazole-imino-benzoic acid, a category to which (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate belongs, have demonstrated promising antimicrobial activities. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which exhibited good antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus in several studies. For example, Kanai et al. (1993) described the efficient synthesis of a chemical modifier of cephalosporin antibiotics, which shares structural similarities with (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Kanai et al., 1993).
Antihypertensive α-Blocking Agents
Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally related to (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, have shown potential as antihypertensive α-blocking agents. Abdel-Wahab et al. (2008) demonstrated that many of these compounds exhibit good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Green Synthesis in Ionic Liquid Media
The green synthesis of functionally similar compounds has been explored. Shahvelayati et al. (2017) described an efficient synthesis method for a related compound using an ionic liquid, highlighting a sustainable approach in chemical synthesis (Shahvelayati et al., 2017).
Synthesis of Arylidene Compounds
Azeez and Abdullah (2019) focused on the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, which are structurally related to (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate. They explored the antimicrobial activity of these newly synthesized compounds (Azeez & Abdullah, 2019).
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-11-4-3-5-12(8-11)17(23)20-18-21(10-16(22)26-2)14-7-6-13(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGHMHUIREEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)
![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)
![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)




![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)


![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

